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Introduction

Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free
radicals and chain reactions that may damage the cells of organisms. Plant extracts are rich
sources of natural antioxidants, such as phenolic compounds, flavonoids, and vitamins.[1] The
evaluation of the antioxidant capacity of these extracts is a critical step in the development of
new pharmaceuticals, nutraceuticals, and functional foods. This document provides detailed
protocols for the most common in vitro assays used to assess the antioxidant capacity of plant
extracts: DPPH, ABTS, FRAP, and ORAC.

These methods can be broadly categorized based on their chemical reaction mechanisms:
Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2]

o HAT-based methods, like the ORAC assay, measure the ability of an antioxidant to quench
free radicals by donating a hydrogen atom.[2][3]

o SET-based methods, such as the FRAP assay, determine the capacity of an antioxidant to
reduce an oxidant by transferring one electron.[2][4]

» Mixed-mode assays, including DPPH and ABTS, can operate through either or both
mechanisms depending on the antioxidant and the reaction conditions.[2][4]
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

Principle

The DPPH assay is a popular method for screening the free radical scavenging activity of plant
extracts.[5] DPPH is a stable free radical that has a deep purple color in solution.[5] In the
presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to
the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[5][6] The
degree of discoloration is proportional to the antioxidant capacity of the extract and is
measured spectrophotometrically at approximately 517 nm.[6][7]

Experimental Protocol
A. Reagent Preparation

e DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[6][7]
Store this solution in a dark bottle at 4°C.

o Plant Extract Stock Solution: Prepare a stock solution of the plant extract (e.g., 1 mg/mL) in a
suitable solvent such as methanol, ethanol, or DMSO.[6]

o Standard Solution: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or
Trolox (e.g., 1 mg/mL) in the same solvent as the plant extract.

¢ Blank Solution: The solvent used to dissolve the plant extract and standard.
B. Assay Procedure

» Prepare a series of dilutions of the plant extract and the standard solution in the chosen
solvent.

» In a set of test tubes or a 96-well microplate, add a fixed volume of the DPPH solution (e.qg.,
1 mL).[5]

e Add varying concentrations of the plant extract or standard to the DPPH solution.[5]
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o For the control, add the same volume of the blank solution to the DPPH solution.[5]

e Mix the solutions thoroughly and incubate them in the dark at room temperature for a specific
period, typically 30 minutes.[5]

o After incubation, measure the absorbance of each solution at 517 nm using a
spectrophotometer.[6]

C. Data Analysis

o Calculate the percentage of DPPH radical scavenging activity using the following formula:[5]
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the
absorbance of the control reaction and Abs_sample is the absorbance of the reaction with
the plant extract.[5]

» Plot a graph of the percentage of inhibition against the concentration of the plant extract.

o Determine the IC50 value, which is the concentration of the extract required to scavenge
50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant capacity.

Data Presentation

Plant Extract IC50 (pg/mL)
Green Tea Extract 15.8

Grape Seed Extract 8.2

Rosemary Extract 225

Ascorbic Acid (Standard) 5.1

Note: The data presented in this table are for illustrative purposes only and may not reflect
actual experimental results.

Visualization
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Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-
sulfonic acid)) Assay

Principle

The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay,
measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTSe+).[8]
The ABTSe+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium
persulfate.[9][10] The resulting radical has a blue-green color. In the presence of an
antioxidant, the ABTSe+ is reduced back to its colorless neutral form.[11] The reduction in
absorbance, measured at 734 nm, is proportional to the antioxidant concentration.[12]

Experimental Protocol
A. Reagent Preparation
e ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

e Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium
persulfate in water.
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o ABTSe+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in
equal volumes and allow the mixture to stand in the dark at room temperature for 12-16
hours before use.[9][12] This produces the ABTSe+ radical cation.

e Diluted ABTSe+ Solution: Dilute the ABTSe+ working solution with methanol or ethanol to
obtain an absorbance of 0.70 £ 0.02 at 734 nm.[9][12]

e Plant Extract and Standard Solutions: Prepare as described in the DPPH protocol. Trolox is
the most common standard used for this assay.

B. Assay Procedure
» Prepare serial dilutions of the plant extract and the Trolox standard.

o Add a small volume of the diluted plant extract or standard (e.g., 10 pL) to a larger volume of
the diluted ABTSe+ solution (e.g., 1 mL).[12]

» Mix well and allow the reaction to proceed for a specific time, typically 6-7 minutes.[12]
e Measure the absorbance at 734 nm.[12]

C. Data Analysis

o Calculate the percentage of inhibition as described for the DPPH assay.

o Create a calibration curve by plotting the percentage of inhibition versus the concentration of
Trolox.

e The antioxidant capacity of the plant extract is expressed as Trolox Equivalents (TE) in umol
of Trolox per gram of the extract.

Data Presentation
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Plant Extract TEAC (pmol TEIg)
Clove Extract 1080

Oregano Extract 950

Sage Extract 780

Thyme Extract 720

Note: The data presented in this table are for illustrative purposes only and may not reflect

actual experimental results.

Visualization
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Caption: Principle of the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle

The FRAP assay measures the reducing potential of antioxidants.[9] The method is based on
the reduction of the ferric-tripyridyltriazine (Fe3*-TPTZ) complex to the ferrous (Fe?*) form at
low pH.[9] This reduction results in the formation of an intense blue-colored ferrous-
tripyridyltriazine (Fe2*-TPTZ) complex, and the change in absorbance is monitored at 593 nm.
[9][13] The absorbance increase is proportional to the total reducing power of the electron-
donating antioxidants in the sample.[13]

Experimental Protocol
A. Reagent Preparation

o Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water
and adjusting the pH with acetic acid.

e TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCI.
» Ferric Chloride (FeCls) Solution (20 mM): Dissolve 20 mM of FeCls-6Hz20 in water.

» FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCls
solution in a 10:1:1 (v/v/v) ratio.[9][14] Warm the reagent to 37°C before use.

e Plant Extract and Standard Solutions: Prepare as described in previous protocols. A ferrous
sulfate (FeS0Oa4) solution is typically used as the standard.

B. Assay Procedure
» Prepare a series of dilutions for the plant extract and the FeSOa4 standard.

¢ Add a small volume of the sample or standard (e.g., 30 pL) to a large volume of the pre-
warmed FRAP reagent (e.g., 900 pL).[15]

¢ Incubate the mixture at 37°C for a specified time, often 30 minutes.[14][15]
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o Measure the absorbance of the resulting blue solution at 593 nm.[9]

C. Data Analysis

o Construct a standard curve using the absorbance values of the FeSOa4 standards.
o Determine the FRAP value of the plant extract from the standard curve.

e Results are typically expressed as pumol of Fe2* equivalents per gram of the extract (umol
Fe(ll)/qg).

Data Presentation

Plant Extract FRAP Value (umol Fe(ll)/g)
Strawberry Extract 125
Blueberry Extract 180
Raspberry Extract 140
Blackberry Extract 210

Note: The data presented in this table are for illustrative purposes only and may not reflect
actual experimental results.

Visualization
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Caption: Chemical principle of the FRAP assay.

ORAC (Oxygen Radical Absorbance Capacity)
Assay

Principle

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to quench
peroxyl radicals.[16][17] The assay uses a fluorescent probe (commonly fluorescein) that loses
its fluorescence upon oxidation by peroxyl radicals, which are typically generated from 2,2'-
azobis(2-amidinopropane) dihydrochloride (AAPH).[16][18] Antioxidants protect the fluorescent
probe from oxidation, thereby preventing the decay of fluorescence.[3] The antioxidant capacity
is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC
indicates a higher antioxidant capacity.[3]

Experimental Protocol

A. Reagent Preparation

Fluorescein Stock Solution: Prepare a stock solution of fluorescein in 75 mM phosphate
buffer (pH 7.4).

¢ Fluorescein Working Solution: Dilute the stock solution to the desired final concentration.

o AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer.

o Plant Extract and Standard Solutions: Prepare serial dilutions of the extract and a Trolox
standard in phosphate buffer.

B. Assay Procedure (96-well plate format)

o Pipette the fluorescein working solution (e.g., 150 pL) into the wells of a black 96-well
microplate.[19]

» Add the plant extract dilutions or Trolox standards (e.g., 25 pL) to the wells.[19]

¢ Incubate the plate at 37°C for approximately 30 minutes.[3][19]
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« Initiate the reaction by adding the AAPH solution (e.g., 25 pL) to all wells.[17]
e Immediately place the plate in a fluorescence microplate reader.

o Measure the fluorescence kinetically at 37°C, with excitation at ~485 nm and emission at
~520 nm, every 1-2 minutes for at least 60 minutes.[3][17]

C. Data Analysis
o Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

o Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard
and sample.[3]

o Plot the Net AUC of the Trolox standards against their concentrations to create a standard
curve.

o Determine the ORAC value of the plant extract from the standard curve, expressed as umol
of Trolox Equivalents (TE) per gram of the extract.

Data Presentation

Plant Extract ORAC Value (pmol TEIg)
Acai Berry Extract 1027

Elderberry Extract 1469

Cranberry Extract 909

Goji Berry Extract 431

Note: The data presented in this table are for illustrative purposes only and may not reflect
actual experimental results.

Visualization
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Caption: General workflow for the ORAC assay in a microplate format.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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